molecular formula C11H17NO B15324942 3-Amino-3-(2-ethylphenyl)propan-1-ol

3-Amino-3-(2-ethylphenyl)propan-1-ol

Cat. No.: B15324942
M. Wt: 179.26 g/mol
InChI Key: OCUVILUFXSEFHU-UHFFFAOYSA-N
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Description

3-Amino-3-(2-ethylphenyl)propan-1-ol is a β-amino alcohol characterized by a phenyl ring substituted with an ethyl group at the 2-position and an amino-hydroxypropyl side chain. This article compares it to similar compounds, focusing on substituent effects, hazards, and applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-3-(2-ethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-2-9-5-3-4-6-10(9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3

InChI Key

OCUVILUFXSEFHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 3-Amino-3-(2-ethylphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group in the intermediate stages of synthesis.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol from nitro intermediates.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3-(2-ethylphenyl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a ligand in receptor binding studies.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and cardiovascular conditions. Its dual functional groups allow for diverse pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent on the phenyl ring significantly influences the compound’s properties. Below is a comparative analysis:

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
3-Amino-3-(2-ethylphenyl)propan-1-ol 2-ethylphenyl C₁₁H₁₇NO 179.26 (calculated) Ethyl group increases lipophilicity, potentially enhancing membrane permeability .
3-Amino-3-(2-aminophenyl)propan-1-ol 2-aminophenyl C₉H₁₄N₂O 166.20 Amino group introduces polarity and hydrogen-bonding capacity, affecting solubility .
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol 3-chlorophenyl C₉H₁₂ClNO 185.65 Chlorine increases molecular weight and may enhance metabolic stability .
3-Amino-3-(4-fluorophenyl)propan-1-ol 4-fluorophenyl C₉H₁₂FNO 169.19 Fluorine’s electronegativity may reduce reactivity compared to ethyl .
3-Amino-3-(3-methoxyphenyl)propan-1-ol 3-methoxyphenyl C₁₀H₁₅NO₂ 181.23 Methoxy group enhances solubility in polar solvents .
Table 2: Hazard Comparison of Analogs
Compound Name GHS Hazard Classifications Key Data Sources
3-Amino-3-(2-aminophenyl)propan-1-ol H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) . Safety Data Sheets (Indagoo, 2021)
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol No specific hazards reported; likely requires handling as a pharmaceutical intermediate . BLD Pharm Ltd. (2023)
3-Amino-3-(4-fluorophenyl)propan-1-ol Market data suggest industrial-scale production but lack explicit hazard classifications . Prof Research (2025)
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol Computed properties indicate moderate lipophilicity (XLogP3: 1.7) but no hazard data . ECHEMI (2022)

Notes:

  • The ethyl group in this compound may reduce acute toxicity compared to amino or halogenated analogs due to lower electronegativity.

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